Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate
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Description
“Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate” is an active pharmaceutical intermediate . It is a heterocyclic compound that contains a carboxyl group (-COOH). Its molecular structure includes a furan ring and a benzene [B] ring, in which one carbon atom is replaced by an oxygen atom .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, the starting materials 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester and 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile are used . The synthetic routes towards the target compounds are outlined in the referenced studies .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by FTIR, MS, and 1H-NMR . It contains a furan ring and a benzene [B] ring, with one carbon atom replaced by an oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions with chloroacetic acid, sodium hydroxide, and sulfuryl chloride . The final step involves a desulfurization reaction under light or metal catalyst to produce the final product .Mechanism of Action
While the specific mechanism of action for this compound is not explicitly mentioned in the search results, it is noted that some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been synthesized for biological evaluation as PDK1 and LDHA inhibitors . These enzymes are associated with reprogrammed glucose metabolism in proliferating tumor cells .
Safety and Hazards
Properties
IUPAC Name |
methyl 7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h4-5,7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRNJGBNFXAHNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C2=C1C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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